2-Bromo-5-chloro-3-methoxypyrazine
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Overview
Description
2-Bromo-5-chloro-3-methoxypyrazine is a halogenated pyrazine derivative with the molecular formula C5H4BrClN2O. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methoxypyrazine typically involves halogenation and methoxylation reactions. One common method is the bromination and chlorination of 3-methoxypyrazine followed by selective halogenation to introduce the bromine and chlorine atoms at the desired positions on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and chlorine gas in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-methoxypyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chloro-3-methoxypyrazine finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of biological systems and pathways involving pyrazine derivatives.
Medicine: Investigated for potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
2-Bromo-5-chloro-3-methoxypyrazine is compared with other similar compounds such as 2-chloro-5-bromopyrazine and 3-methoxypyrazine. Its uniqueness lies in the specific combination of halogen atoms and the methoxy group, which influences its reactivity and applications.
Comparison with Similar Compounds
2-Chloro-5-bromopyrazine
3-Methoxypyrazine
5-Bromo-2-chloro-3-methoxypyrazine
Properties
IUPAC Name |
2-bromo-5-chloro-3-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZQVIQLAOUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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